molecular formula C9H10F3NS B1629539 N,N-Dimethyl-4-(trifluoromethylthio)aniline CAS No. 2677-71-6

N,N-Dimethyl-4-(trifluoromethylthio)aniline

Cat. No.: B1629539
CAS No.: 2677-71-6
M. Wt: 221.24 g/mol
InChI Key: MDGKYHTVVJPJEP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(trifluoromethylthio)aniline is an organic compound with the molecular formula C9H10F3NS. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a trifluoromethylthio group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(trifluoromethylthio)aniline typically involves the reaction of 4-(trifluoromethylthio)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-(trifluoromethylthio)aniline is used in several scientific research fields, including:

    Chemistry: As a reagent for introducing trifluoromethylthio groups into organic molecules, which can enhance the chemical and physical properties of the target compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: As a potential lead compound for the development of pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: In the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-(trifluoromethylthio)aniline exerts its effects involves the interaction of the trifluoromethylthio group with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(trifluoromethylthio)aniline is unique due to the presence of both the dimethylamino and trifluoromethylthio groups, which impart distinct chemical and physical properties. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, making it a valuable reagent in synthetic chemistry and a potential lead compound in pharmaceutical research .

Properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NS/c1-13(2)7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGKYHTVVJPJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40613911
Record name N,N-Dimethyl-4-[(trifluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2677-71-6
Record name N,N-Dimethyl-4-[(trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2677-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-[(trifluoromethyl)sulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40613911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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